molecular formula C10H12INO B3126333 2-iodo-N-propylbenzamide CAS No. 333349-52-3

2-iodo-N-propylbenzamide

Cat. No.: B3126333
CAS No.: 333349-52-3
M. Wt: 289.11 g/mol
InChI Key: LKHDFYFCROINHM-UHFFFAOYSA-N
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Description

2-Iodo-N-propylbenzamide is a chemical compound with the CAS Number: 333349-52-3 and a molecular weight of 289.12 . Its linear formula is C10H12INO .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-iodobenzoic acid . The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an aromatic ring inclined to the O1/C1/N1 plane of the amide . The crystal structure of the compound forms two sets of closed rings, generating dimers and tetramers .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 289.12 and a linear formula of C10H12INO .

Scientific Research Applications

Application in Imaging Dopamine Receptors

2-iodo-N-propylbenzamide and its derivatives have been studied extensively for their application in imaging dopamine receptors, particularly in the brain. These compounds, often labeled with iodine-123, are used as radioligands in Single Photon Emission Computed Tomography (SPECT) imaging. This application is significant for understanding the dopaminergic system in various neuropsychiatric disorders, including Parkinson's disease and schizophrenia. For instance, iodobenzamide (IBZM) derivatives have been utilized to visualize the D2 dopamine receptor distribution in the basal ganglia of the human brain (Kung et al., 1990).

Use in Cancer Imaging

Research has also explored the use of this compound derivatives in cancer imaging. One specific application is in the visualization of primary breast tumors. Compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have shown promise in accumulating in breast tumors in vivo, owing to their preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002). Similar applications have been observed in malignant melanoma, where iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide) has been used to detect primary melanomas and metastases (Michelot et al., 1993).

Properties

IUPAC Name

2-iodo-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHDFYFCROINHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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